![molecular formula C5H9Cl B1315161 1-(Chloromethyl)-1-methylcyclopropane CAS No. 10523-77-0](/img/structure/B1315161.png)
1-(Chloromethyl)-1-methylcyclopropane
Overview
Description
1-(Chloromethyl)-1-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the chloromethylation of 1-methylcyclopropane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, often at temperatures ranging from 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like zinc chloride or aluminum chloride is common to facilitate the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methylcyclopropane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Methylcyclopropane.
Scientific Research Applications
Chemical Properties and Structure
1-(Chloromethyl)-1-methylcyclopropane (CMMC) has a unique cyclopropane structure characterized by a chloromethyl group, which enhances its electrophilic properties. The compound's formula is CHCl, and it can undergo various chemical reactions such as substitution, oxidation, and reduction. These reactions allow the compound to serve as an intermediate in the synthesis of more complex molecules.
Types of Reactions
- Substitution Reactions : The chloromethyl group can be substituted with nucleophiles (e.g., amines, alcohols).
- Oxidation Reactions : Can be oxidized to form alcohols or carboxylic acids.
- Reduction Reactions : Reduction yields the corresponding methyl derivative.
Common Reagents and Conditions
- Substitution : Nucleophiles like sodium azide in polar aprotic solvents.
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
Medicinal Chemistry
One of the most promising applications of this compound is in the field of medicinal chemistry. Compounds derived from chloromethyl cyclopropanes have shown antiviral properties. For instance, research indicates that modifications of the chloromethyl group can enhance efficacy against respiratory syncytial virus (RSV), suggesting potential therapeutic applications for viral infections .
Case Study 1: Antiviral Compound Development
A recent study synthesized a series of chloromethyl cyclopropanes demonstrating promising activity against RSV. Modifications to the chloromethyl group significantly enhanced antiviral efficacy while maintaining low toxicity levels .
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for preparing more complex molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups into the cyclopropane framework.
Case Study 2: Synthesis of Cyclopropyl-Based Pharmaceuticals
Research focused on using this compound as an intermediate led to successful nucleophilic substitutions that resulted in compounds with improved pharmacokinetic profiles compared to existing drugs .
Material Science
The unique structure of this compound also finds applications in material science. It can act as a monomer or cross-linking agent in polymer synthesis, enhancing mechanical properties and thermal stability.
Polymer Chemistry
The incorporation of this compound into polymer matrices could lead to the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-methylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution and addition reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of more stable compounds .
Molecular Targets and Pathways:
Nucleophilic Substitution: The chloromethyl group is attacked by nucleophiles, leading to the formation of new bonds.
Electrophilic Addition: The cyclopropane ring can react with electrophiles, resulting in ring-opening and formation of new products.
Comparison with Similar Compounds
1-(Chloromethyl)-1-methylcyclopropane can be compared with other similar compounds such as:
1-(Bromomethyl)-1-methylcyclopropane: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits different reactivity due to the nature of the halogen.
1-(Chloromethyl)cyclopropane: Lacks the additional methyl group, leading to different steric and electronic properties.
1-Methylcyclopropane: Lacks the chloromethyl group, resulting in significantly different reactivity and applications .
Uniqueness: The combination of these substituents allows for a wide range of chemical transformations and applications in various fields .
Biological Activity
1-(Chloromethyl)-1-methylcyclopropane is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring structure with a chloromethyl group attached. This unique arrangement contributes to its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes, potential therapeutic applications, and toxicological implications.
- Enzyme Interaction : Studies indicate that this compound may interact with specific enzymes, potentially inhibiting or activating their functions. For instance, it has been shown to affect cytochrome P450 enzymes which are crucial for drug metabolism and detoxification processes.
- Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. Research suggests that it can influence the phosphorylation states of proteins such as Akt and ERK, which are vital for cellular survival and growth.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways .
- Neurotoxicity Assessment : Research has highlighted the neurotoxic potential of this compound, particularly in models assessing its impact on neuronal cells. It has been observed to disrupt mitochondrial function, leading to increased oxidative stress and subsequent cell death .
- Metabolic Studies : Investigations into the metabolic pathways involving this compound reveal that it undergoes biotransformation via cytochrome P450 enzymes, producing metabolites that may also exhibit biological activity .
Data Tables
Properties
IUPAC Name |
1-(chloromethyl)-1-methylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(4-6)2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLGISFTGYHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504854 | |
Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10523-77-0 | |
Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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